Cas no 2227974-27-6 (rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid)

Technical Introduction: rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid is a protected amino acid derivative featuring a cyclohexyl backbone and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The compound is designed for peptide synthesis, offering controlled reactivity due to the Fmoc group’s orthogonality under basic conditions. Its rac-5 configuration and hexanoic acid terminus provide flexibility for conjugation or further functionalization. The cyclohexyl moiety enhances conformational stability, making it useful in designing constrained peptides or peptidomimetics. This intermediate is particularly valuable in solid-phase peptide synthesis (SPPS), where selective deprotection and coupling are critical. Its structural features support applications in medicinal chemistry and bioconjugation.
rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid structure
2227974-27-6 structure
商品名:rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid
CAS番号:2227974-27-6
MF:C28H34N2O5
メガワット:478.579967975616
CID:5893262
PubChem ID:165961438

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid
    • EN300-1562490
    • 2227974-27-6
    • rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
    • インチ: 1S/C28H34N2O5/c1-18(8-6-15-26(31)32)29-27(33)19-9-7-10-20(16-19)30-28(34)35-17-25-23-13-4-2-11-21(23)22-12-3-5-14-24(22)25/h2-5,11-14,18-20,25H,6-10,15-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t18?,19-,20+/m1/s1
    • InChIKey: VPJYHZPUFBOZSD-HUSUDBNBSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@@H](C(NC(C)CCCC(=O)O)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1562490-1.0g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
1g
$2035.0 2023-05-23
Enamine
EN300-1562490-0.05g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
0.05g
$1709.0 2023-05-23
Enamine
EN300-1562490-5.0g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
5g
$5900.0 2023-05-23
Enamine
EN300-1562490-500mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
500mg
$1954.0 2023-09-25
Enamine
EN300-1562490-0.1g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
0.1g
$1791.0 2023-05-23
Enamine
EN300-1562490-10.0g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
10g
$8749.0 2023-05-23
Enamine
EN300-1562490-0.25g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
0.25g
$1872.0 2023-05-23
Enamine
EN300-1562490-0.5g
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
0.5g
$1954.0 2023-05-23
Enamine
EN300-1562490-50mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
50mg
$1709.0 2023-09-25
Enamine
EN300-1562490-2500mg
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}hexanoic acid
2227974-27-6
2500mg
$3988.0 2023-09-25

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid 関連文献

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acidに関する追加情報

Comprehensive Analysis of rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid (CAS No. 2227974-27-6)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid (CAS No. 2227974-27-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected cyclohexyl derivative, plays a pivotal role in the synthesis of bioactive peptides and small molecule drugs. Researchers and pharmaceutical companies are increasingly exploring its utility in drug discovery and bioconjugation, aligning with the growing demand for precision medicine and targeted therapies.

The molecular structure of rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid features a cyclohexyl ring and an Fmoc-protected amine group, which are critical for its stability and reactivity in solid-phase peptide synthesis (SPPS). The Fmoc group is a cornerstone in modern peptide chemistry, as it provides temporary protection for amino acids during synthesis, enabling the stepwise construction of complex peptides. This attribute makes the compound indispensable for laboratories focusing on peptide-based therapeutics, a sector projected to grow exponentially due to advancements in cancer immunotherapy and neurological disorder treatments.

One of the most searched questions in chemical databases and AI-driven research tools revolves around the solubility and handling of rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethylformamide (DMF) and acetonitrile, which are commonly used in peptide coupling reactions. Its stability under ambient conditions and compatibility with automated synthesizers further enhance its appeal for high-throughput drug development workflows. These properties align with the industry's shift toward green chemistry and sustainable synthesis practices, which prioritize efficiency and minimal waste generation.

Another trending topic in scientific forums and search engine queries is the compound's role in prodrug design. The hexanoic acid moiety in rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid can be functionalized to improve drug delivery and bioavailability, addressing challenges in oral administration of peptide drugs. This application is particularly relevant given the rising interest in biodegradable polymers and nanocarrier systems for controlled release formulations. As the demand for personalized medicine surges, the versatility of this compound positions it as a key player in next-generation therapeutic innovations.

From a regulatory perspective, rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid is classified as a non-hazardous research chemical, making it accessible for academic and industrial use without stringent restrictions. However, proper storage conditions (e.g., desiccated environment at 2-8°C) are recommended to maintain its integrity over time. This safety profile, combined with its synthetic utility, has led to its inclusion in commercial catalogues of leading chemical suppliers, catering to the needs of biotech startups and pharmaceutical giants alike.

In conclusion, rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}hexanoic acid (CAS No. 2227974-27-6) represents a critical building block in modern synthetic chemistry. Its applications span from peptide engineering to prodrug development, reflecting the compound's adaptability to cutting-edge research. As the scientific community continues to explore its potential, this molecule is poised to contribute significantly to breakthroughs in life sciences and pharmaceutical innovation.

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